1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride
Overview
Description
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO and a molecular weight of 193.6 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with methoxyamine hydrochloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and temperatures ranging from -10°C to 80°C. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or ion channels, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride can be compared with similar compounds such as:
1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride: This compound has a similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride: This compound has a different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(9,3-10-2)5(6,7)8;/h3,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVFWSUBSVIRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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